molecular formula C18H16ClN3O3 B278699 N-(5-chloro-2-methoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide

N-(5-chloro-2-methoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide

Cat. No. B278699
M. Wt: 357.8 g/mol
InChI Key: UICHXDMXNNFWGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide, also known as AG-014699, is a chemical compound that has been of interest to the scientific community due to its potential therapeutic applications.

Mechanism of Action

N-(5-chloro-2-methoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide inhibits PARP by binding to its catalytic domain, preventing it from repairing DNA damage. This leads to the accumulation of single-strand breaks in DNA, which are normally repaired by PARP. In BRCA-deficient cells, the inhibition of PARP leads to the accumulation of double-strand breaks, which are lethal to the cell. This mechanism of action is known as synthetic lethality.
Biochemical and physiological effects:
N-(5-chloro-2-methoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been shown to induce apoptosis (programmed cell death) in cancer cells, particularly in those with BRCA mutations. It has also been shown to inhibit tumor growth in animal models of cancer. In addition, N-(5-chloro-2-methoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been found to sensitize cancer cells to radiation therapy and chemotherapy.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-methoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has several advantages for lab experiments. It is a potent and specific inhibitor of PARP, making it a useful tool for studying the role of PARP in DNA repair and cancer biology. It has also been shown to have a favorable toxicity profile in animal studies. However, N-(5-chloro-2-methoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide is a relatively new compound, and its long-term effects on normal cells and tissues are not yet fully understood.

Future Directions

There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide. One area of interest is the development of combination therapies that use N-(5-chloro-2-methoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide in conjunction with other cancer treatments, such as radiation therapy and chemotherapy. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from PARP inhibitors. Finally, there is ongoing research into the development of more potent and selective PARP inhibitors, which may have even greater therapeutic potential.

Synthesis Methods

The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide involves the reaction of 5-chloro-2-methoxyaniline with 2,3-dichloro-4(1H)-quinazolinone in the presence of a base, followed by the reaction of the resulting intermediate with 3-bromopropionyl chloride. The final compound is obtained through purification by column chromatography.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been studied extensively in the context of cancer research. It is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme that plays a crucial role in DNA repair. Cancer cells with mutations in the BRCA1 or BRCA2 genes are particularly sensitive to PARP inhibitors, as they rely heavily on alternative DNA repair mechanisms. N-(5-chloro-2-methoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been shown to induce synthetic lethality in BRCA-deficient cancer cells, making it a promising candidate for cancer therapy.

properties

Product Name

N-(5-chloro-2-methoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide

Molecular Formula

C18H16ClN3O3

Molecular Weight

357.8 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C18H16ClN3O3/c1-25-16-7-6-12(19)10-15(16)21-17(23)8-9-22-11-20-14-5-3-2-4-13(14)18(22)24/h2-7,10-11H,8-9H2,1H3,(H,21,23)

InChI Key

UICHXDMXNNFWGW-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CCN2C=NC3=CC=CC=C3C2=O

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CCN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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